molecular formula C17H22Cl3N3 B12671601 3-Amino-6-chloro-N,N-dimethyl-9H-carbazole-9-propylamine dihydrochloride CAS No. 56244-06-5

3-Amino-6-chloro-N,N-dimethyl-9H-carbazole-9-propylamine dihydrochloride

Cat. No.: B12671601
CAS No.: 56244-06-5
M. Wt: 374.7 g/mol
InChI Key: TVQDBVLOXYALOE-UHFFFAOYSA-N
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Description

3-Amino-6-chloro-N,N-dimethyl-9H-carbazole-9-propylamine dihydrochloride is a chemical compound with the molecular formula C17H20ClN3.2HCl and a molecular weight of 374.7 g/mol. This compound is known for its unique structure, which includes a carbazole core substituted with amino, chloro, and dimethylamino groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of 3-Amino-6-chloro-N,N-dimethyl-9H-carbazole-9-propylamine dihydrochloride involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Carbazole Core: The initial step involves the formation of the carbazole core through cyclization reactions.

    Substitution Reactions:

    Dimethylation: The dimethylamino group is introduced via alkylation reactions using dimethylamine.

    Final Assembly: The propylamine side chain is attached through nucleophilic substitution reactions, followed by the formation of the dihydrochloride salt.

Industrial production methods often involve optimizing these steps to achieve high yields and purity, using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

3-Amino-6-chloro-N,N-dimethyl-9H-carbazole-9-propylamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the compound into its reduced forms.

    Substitution: The chloro group can be substituted with other functional groups using nucleophiles like amines or thiols.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the dihydrochloride salt.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Amino-6-chloro-N,N-dimethyl-9H-carbazole-9-propylamine dihydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-6-chloro-N,N-dimethyl-9H-carbazole-9-propylamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

3-Amino-6-chloro-N,N-dimethyl-9H-carbazole-9-propylamine dihydrochloride can be compared with other similar compounds, such as:

  • 3-Amino-6-bromoquinoline dihydrochloride
  • 3-Amino-6-fluoroquinoline dihydrochloride
  • 3-Amino-8-bromoquinoline dihydrochloride
  • 3-Amino-6-chloro-pyridine-2-carboxylic acid hydrochloride

These compounds share similar structural features but differ in their substituents and specific properties. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .

Properties

CAS No.

56244-06-5

Molecular Formula

C17H22Cl3N3

Molecular Weight

374.7 g/mol

IUPAC Name

6-chloro-9-[3-(dimethylamino)propyl]carbazol-3-amine;dihydrochloride

InChI

InChI=1S/C17H20ClN3.2ClH/c1-20(2)8-3-9-21-16-6-4-12(18)10-14(16)15-11-13(19)5-7-17(15)21;;/h4-7,10-11H,3,8-9,19H2,1-2H3;2*1H

InChI Key

TVQDBVLOXYALOE-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN1C2=C(C=C(C=C2)N)C3=C1C=CC(=C3)Cl.Cl.Cl

Origin of Product

United States

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